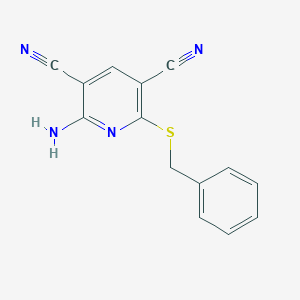![molecular formula C25H20N2O2 B11106374 1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)](/img/structure/B11106374.png)
1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PHENYL-4,5-DIAZAPENTACYCLO[6660~2,7~0~9,14~0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYL-4,5-DIAZAPENTACYCLO[6.6.6.0~2,7~.0~9,14~.0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the pentacyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-PHENYL-4,5-DIAZAPENTACYCLO[6.6.6.0~2,7~.0~9,14~.0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-4-PHENYL-4,5-DIAZAPENTACYCLO[6.6.6.0~2,7~.0~9,14~.0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1-METHYL-4-PHENYL-4,5-DIAZAPENTACYCLO[6.6.6.0~2,7~.0~9,14~.0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-PHENYL-4,5-DIAZAPENTACYCLO[6.6.6.0~2,7~.0~9,14~.0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE: A structurally similar compound with slight variations in functional groups.
Uniqueness: 1-METHYL-4-PHENYL-4,5-DIAZAPENTACYCLO[6.6.6.0~2,7~.0~9,14~.0~15,20~]ICOSA-9,11,13,15,17,19-HEXAENE-3,6-DIONE is unique due to its specific pentacyclic structure and the presence of both methyl and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H20N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.02,7.09,14.015,20]icosa-9,11,13,15,17,19-hexaene-3,6-dione |
InChI |
InChI=1S/C25H20N2O2/c1-25-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)25)21-22(25)24(29)27(26-23(21)28)15-9-3-2-4-10-15/h2-14,20-22H,1H3,(H,26,28) |
InChI Key |
MZDCFULDBJGKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)NN(C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11106298.png)
![1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11106301.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine](/img/structure/B11106309.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106317.png)
![1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B11106329.png)
![N'-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11106334.png)

![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate](/img/structure/B11106341.png)
![6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106345.png)
![N-(2,5-dimethylphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11106346.png)
![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11106350.png)
![N-(4-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11106368.png)
![(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11106371.png)
![2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106378.png)
